molecular formula C20H24N2O5 B4891050 N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide

Cat. No. B4891050
M. Wt: 372.4 g/mol
InChI Key: JOOTXHYSKITGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the family of N-aryl benzamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been shown to interact with voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has also been shown to interact with GABA-A receptors, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide inhibits the growth of cancer cells and reduces inflammation by modulating the production of cytokines and chemokines. In vivo studies have shown that N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide exhibits analgesic activity by modulating the activity of nociceptive neurons in the spinal cord. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has also been shown to exhibit anxiolytic and anticonvulsant activities by modulating the activity of GABA-A receptors in the brain.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be purified through recrystallization. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide also has some limitations. It is a relatively large and complex molecule, which can limit its bioavailability and cellular uptake. N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide. One area of research is the development of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide derivatives with improved bioavailability and efficacy. Another area of research is the elucidation of the molecular mechanism of action of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide, which could lead to the development of new therapeutic targets. Additionally, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide could be used as a building block for the synthesis of new functional materials with unique properties.

Synthesis Methods

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitroaniline with 3,5-dipropoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide. The synthesis of N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and reaction time.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. In neuroscience, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been used as a tool to study the function of ion channels and receptors in the nervous system. In material science, N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-4-8-26-16-11-15(12-17(13-16)27-9-5-2)20(23)21-18-7-6-14(3)10-19(18)22(24)25/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOTXHYSKITGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)-3,5-dipropoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.